Cas no 2306271-99-6 (4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
![4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol structure](https://ja.kuujia.com/scimg/cas/2306271-99-6x500.png)
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-c]pyridin-7(6H)-one, 4-bromo-3-methyl-
- 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol
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- インチ: 1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11)
- InChIKey: MSWROEYPSQLBNU-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=C(Br)C2C(C)=CSC1=2
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-100mg |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 100mg |
¥2242.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-100MG |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 100MG |
¥ 2,244.00 | 2023-04-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540983-1g |
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 98% | 1g |
¥11080 | 2023-03-19 | |
Ambeed | A734729-1g |
4-bromo-3-methylthieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 98% | 1g |
$1320.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-1g |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 1g |
¥8956.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-500.0mg |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 500.0mg |
¥5975.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-100.0mg |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 100.0mg |
¥2242.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-1.0g |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 1.0g |
¥8956.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-250MG |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 250MG |
¥ 3,590.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94392-500MG |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol |
2306271-99-6 | 95% | 500MG |
¥ 5,979.00 | 2023-04-07 |
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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8. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
4-bromo-3-methyl-thieno[2,3-c]pyridin-7-olに関する追加情報
Comprehensive Analysis of 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol (CAS No. 2306271-99-6)
The compound 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol (CAS No. 2306271-99-6) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a thieno[2,3-c]pyridine core with bromo and methyl substituents, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting kinase inhibitors and modulating central nervous system (CNS) pathways.
In recent years, the demand for heterocyclic compounds like 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol has surged due to their role in developing small-molecule therapeutics. This compound's bromine substitution offers a reactive site for further functionalization, enabling the creation of derivatives with tailored properties. Its methyl-thienopyridine scaffold is also being explored for optoelectronic materials, aligning with the growing interest in organic semiconductors for flexible electronics and OLED displays.
One of the most searched questions in scientific forums is: "What are the synthetic routes for 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol?" The compound can be synthesized via Pd-catalyzed cross-coupling reactions or through cyclization of precursor halopyridines. Its solubility in polar aprotic solvents like DMSO and DMF makes it suitable for high-throughput screening in drug development. Additionally, its stability under ambient conditions is a key advantage for industrial-scale production.
The rise of AI-driven drug discovery has further highlighted the importance of 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol. Machine learning models predict its potential as a scaffold for neuroprotective agents, addressing global health challenges like neurodegenerative diseases. Its low toxicity profile, as indicated by preliminary in vitro studies, also makes it a candidate for preclinical research.
From an SEO perspective, terms like "thienopyridine derivatives," "brominated heterocycles," and "kinase inhibitor intermediates" are frequently associated with this compound. These keywords reflect user intent in academic and industrial research. The compound’s CAS No. 2306271-99-6 is often searched alongside "supplier" or "technical data sheet," underscoring its commercial relevance.
In conclusion, 4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol represents a promising intersection of medicinal chemistry and advanced materials. Its adaptability to structure-activity relationship (SAR) studies and compatibility with green chemistry principles position it as a valuable asset for future innovations. As research progresses, this compound may unlock new avenues in personalized medicine and sustainable technology.
2306271-99-6 (4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol) 関連製品
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